An In-depth Technical Guide to the Synthesis and Purification of rac-Felodipine-d3 for Research Applications

An In-depth Technical Guide to the Synthesis and Purification of rac-Felodipine-d3 for Research Applications

Introduction

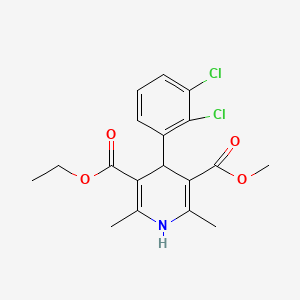

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] It functions by reducing peripheral vascular resistance through a selective action on smooth muscle in arteriolar resistance vessels.[1] For research purposes, particularly in pharmacokinetic and metabolic studies, isotopically labeled internal standards are indispensable.[2] The deuterated analog, rac-Felodipine-d3, serves as an ideal internal standard for quantitative analysis by techniques such as mass spectrometry, allowing for precise differentiation from the unlabeled drug.[3]

This technical guide provides a detailed methodology for the synthesis and purification of rac-Felodipine-d3, intended for researchers, scientists, and professionals in drug development. The synthesis is based on the Hantzsch dihydropyridine synthesis, a well-established method for this class of compounds.[4]

Synthesis of rac-Felodipine-d3

The synthesis of rac-Felodipine-d3 involves a three-component condensation reaction, a variant of the Hantzsch synthesis. The key precursors are 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl-d3-aminocrotonate, which can be formed in situ from methyl-d3-acetoacetate and an ammonia source. The deuterium label is introduced via the deuterated methyl group on one of the ester functionalities.[5][]

Experimental Protocol: Hantzsch Synthesis of rac-Felodipine-d3

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and methyl-d3-acetoacetate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.[7]

-

Addition of Nitrogen Source: Add ammonium acetate (1.2 eq) to the mixture.[4]

-

Catalysis: Add a catalytic amount of acetic acid and piperidine.[8]

-

Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-6 hours.[7][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude rac-Felodipine-d3 as a yellow solid or oil.[10][11]

Quantitative Data for Synthesis

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.0 | Starting aldehyde |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | β-ketoester |

| Methyl-d3-acetoacetate | C₅H₅D₃O₃ | 121.14 | 1.0 | Deuterated β-ketoester |

| Ammonium acetate | C₂H₇NO₂ | 77.08 | 1.2 | Nitrogen source |

| rac-Felodipine-d3 | C₁₈H₁₆D₃Cl₂NO₄ | 387.27 | - | Product |

Synthesis Workflow Diagram

Purification of rac-Felodipine-d3

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities to achieve the high purity required for research use (>95%).[] The primary methods for purification are recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude rac-Felodipine-d3 in a minimal amount of a hot solvent. Suitable solvents include alcohols like ethanol, isopropanol, or methanol.[8][10]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) to facilitate complete crystallization.[10]

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure rac-Felodipine-d3.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a silica gel column with a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.[12]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product.

-

Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified rac-Felodipine-d3.

Purification Workflow Diagram

Analytical Data and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data

| Parameter | Specification | Method |

| Appearance | Yellow Solid[][11] | Visual Inspection |

| Molecular Formula | C₁₈H₁₆D₃Cl₂NO₄[5] | Mass Spectrometry |

| Molecular Weight | 387.27[5] | Mass Spectrometry |

| Purity | ≥ 95%[] | HPLC[13] |

| Deuterium Incorporation | ≥ 98 atom % D[] | Mass Spectrometry / NMR |

| Solubility | Soluble in Methanol, Chloroform[] | Solubility Test |

| Storage | Store at -20°C for long-term[14] | - |

High-performance liquid chromatography (HPLC) is a common method for determining the purity of Felodipine.[13][15] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.[13] The identity of the compound is confirmed by comparing its retention time to a reference standard and by mass spectrometry to confirm the correct molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the position of the deuterium label.

Conclusion

This guide outlines a comprehensive and reproducible approach for the synthesis and purification of rac-Felodipine-d3 for research applications. The described Hantzsch synthesis provides a direct route to the labeled compound, while standard purification techniques such as recrystallization or column chromatography can yield a product of high purity. Rigorous analytical characterization is crucial to ensure the quality and suitability of the material for its intended use as an internal standard in quantitative studies.

References

- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. rac Felodipine-D3 | CAS No- 1189970-31-7 | Simson Pharma Limited [simsonpharma.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

- 9. CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate - Google Patents [patents.google.com]

- 10. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. usbio.net [usbio.net]

- 15. scispace.com [scispace.com]